molecular formula C10H15N B107099 (S)-(-)-N,N-Dimethyl-1-phenethylamine CAS No. 17279-31-1

(S)-(-)-N,N-Dimethyl-1-phenethylamine

Cat. No. B107099
CAS RN: 17279-31-1
M. Wt: 149.23 g/mol
InChI Key: BVURNMLGDQYNAF-VIFPVBQESA-N
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Description

The description of a chemical compound includes its molecular formula, structural formula, and other identifiers like CAS number, PubChem ID, etc. It also includes its appearance, odor, and other physical characteristics .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the reactants, conditions, catalysts, and the mechanism of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are used to determine the molecular structure .


Chemical Reactions Analysis

This involves understanding the chemical reactions that the compound undergoes. This includes its reactivity, the products it forms, the conditions required for the reactions, and the mechanism of the reactions .


Physical And Chemical Properties Analysis

This involves understanding the physical and chemical properties of the compound. This includes its melting point, boiling point, solubility, density, refractive index, and other properties. It also includes understanding its chemical stability, reactivity, and other chemical properties .

Safety And Hazards

The safety and hazards of the compound need to be understood. This includes its toxicity, flammability, reactivity, and other hazards. It also includes understanding the precautions that need to be taken while handling, storing, and disposing of the compound .

Future Directions

Future directions involve understanding the potential applications of the compound and the research being done on it. This includes its potential uses in medicine, industry, and other fields. It also includes understanding the current challenges in its synthesis, characterization, and use, and the research being done to overcome these challenges .

properties

IUPAC Name

(1S)-N,N-dimethyl-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-9(11(2)3)10-7-5-4-6-8-10/h4-9H,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVURNMLGDQYNAF-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401284607
Record name (αS)-N,N,α-Trimethylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401284607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-N,N-Dimethyl-1-phenethylamine

CAS RN

17279-31-1
Record name (αS)-N,N,α-Trimethylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17279-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-N,N,α-Trimethylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401284607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-N,N,α-trimethylbenzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.539
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
VM Demyanovich, IN Shishkina… - … of Molecular Asymmetry, 2004 - Wiley Online Library
The synthesis of ortho‐substituted (S)‐1‐phenethylamines via ortho‐lithiation of its N,N‐dimethyl derivative followed by reactions with different reagents is described. Circular dichroism …
Number of citations: 14 onlinelibrary.wiley.com
VM Demyanovich, IN Shishkina, NS Zefirov - Chirality, 2001 - Wiley Online Library
A series of δ‐aminoalcohols prepared from (S)‐ and (R)‐N,N‐dimethyl‐1‐phenethylamines was found to catalyze the enantioselective addition of diethylzinc to benzaldehyde to yield …
Number of citations: 11 onlinelibrary.wiley.com
H Kashihara, H Suemune, T Kawahara, K Sakai - Tetrahedron letters, 1987 - Elsevier
Bicyclo[3.3.0]oct-2-ene derivatives with high optical purities (87–99% ee) were obtained by asymmetric elimination of the trifluoromethanesulfonates (10, 11, 12) by chiral N,N-dimethyl-1…
Number of citations: 11 www.sciencedirect.com
S Okajima, S Yasuike, N Kakusawa, A Osada… - Journal of …, 2002 - Elsevier
A diastereomeric mixture of Sb-chiral triarylstibanes having an amine moiety on an aryl group, Sb(R/S)-(aryl)[2-(S)-(1-dimethylaminoethyl)phenyl](p-tolyl)stibanes (4a–c), has been …
Number of citations: 42 www.sciencedirect.com
O Hamed, PM Henry - Organometallics, 1998 - ACS Publications
Previous studies showed that palladium(II) catalysts containing a pyridine ligand give mainly ethylene chlorohydrin as a product of the oxidation of ethene in the presence of CuCl 2 at […
Number of citations: 76 pubs.acs.org
H Krishna - 2009 - etd.iisc.ac.in
There is considerable current interest in the design and synthesis of new phosphorus ligands and their transition metal complexes in view of their potential applications in homogeneous …
Number of citations: 0 etd.iisc.ac.in
ACF Caires, CR Oliveira, MCM Smith… - …, 2004 - Taylor & Francis
In the present study, we introduce a new class of organometallic compound, the Biphosphinic Palladacycle Complex [Pd (C 2 , N‐S (−) (dmpa)(dppf)] Cl (BPC), as an angiotensin‐I …
Number of citations: 9 www.tandfonline.com
GA da Cunha, RFF de Souza, RL de Farias… - Journal of Inorganic …, 2020 - Elsevier
Bridge splitting reactions between [Pd(C 2 ,N-dmba)(μ-X)] 2 (dmba = N,N-dimethylbenzylamine; X = Cl, I, N 3 , NCO) and 2,6-lutidine (lut) in the 1:2 molar ratio at room temperature …
Number of citations: 13 www.sciencedirect.com
RFF de Souza, GA da Cunha, JCM Pereira… - Inorganica Chimica …, 2019 - Elsevier
Cleavage reactions involving the halide-bridged [Pd(μ-Cl)(C 2 ,N-aphox)] 2 precursor (aphox = acetophenone oxime) with thioamides, in the 1:2 molar ratio, yielded mononuclear …
Number of citations: 15 www.sciencedirect.com
R Kaur, SC Menon, S Panda, HB Singh, RP Patel… - …, 2009 - ACS Publications
The synthesis and characterization of chiral hybrid ligand R 2 *Se 2 (R* = 2-Me 2 NCH(Me)C 6 H 4 ) (9) and some of its derivatives is described. The reaction of 9 with a Pd(II) chloride …
Number of citations: 45 pubs.acs.org

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